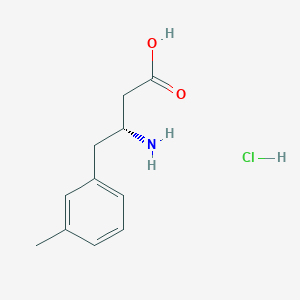

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS: 331846-94-7) is a chiral amino acid derivative with a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol . Its structure features a butanoic acid backbone substituted with an amino group at the third carbon and a meta-methylphenyl (m-tolyl) group at the fourth carbon, with the R-configuration dictating its stereochemical orientation. The compound is typically stored under dry, room-temperature conditions and is utilized in pharmaceutical research, particularly in peptide synthesis and enzyme-targeted studies due to its chiral specificity and aromatic functionality .

Properties

IUPAC Name |

(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHTUCDBCBKMKL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647464 | |

| Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-94-7, 269398-82-5 | |

| Record name | Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331846-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and ®-3-aminobutanol.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methylbenzaldehyde and ®-3-aminobutanol.

Reduction: The intermediate is then subjected to reduction using reagents like lithium aluminum hydride or Raney nickel to yield the desired ®-3-Amino-4-(m-tolyl)butanoic acid.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: The industrial production of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the synthesis on a large scale.

Types of Reactions:

Oxidation: ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where the amino or tolyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Reduced amino acid derivatives.

Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry

- Chiral Building Block : The compound serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are essential for the efficacy and safety of drugs.

- Neurotransmission Modulation : Research indicates that (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride interacts with specific molecular targets involved in neurotransmission. This interaction may influence neurotransmitter release and uptake, suggesting potential therapeutic applications in neurological disorders such as depression and anxiety.

Organic Synthesis

- Stereochemical Studies : The compound is utilized in studies focused on stereochemistry and enantioselective reactions, which are vital for understanding the behavior of chiral molecules in biological systems. This understanding can lead to advancements in drug design and development.

- Peptide Synthesis : It plays a role in the synthesis of peptides and proteins, contributing to research in biochemistry and molecular biology. Its ability to act as both a substrate and an inhibitor for various enzymes enhances its utility in enzyme kinetics studies.

Enzyme Studies

- Substrate and Inhibitor : The compound has been studied for its role as a substrate or an inhibitor for specific enzymes, facilitating research into enzyme mechanisms and kinetics. These studies are crucial for developing new therapeutics targeting enzyme-related diseases.

Industrial Applications

- Fine Chemicals Production : In the industrial sector, (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is used in the production of fine chemicals and pharmaceuticals, showcasing its versatility beyond academic research.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride on neurotransmitter systems. Results indicated that the compound could enhance serotonin release in neuronal cultures, suggesting its potential use as an antidepressant agent.

Case Study 2: Enzyme Kinetics

Research into the enzyme inhibition properties of this compound demonstrated that it effectively inhibits certain proteases involved in disease processes. This finding opens avenues for developing new therapeutic agents targeting these enzymes.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Substitution of Aryl Groups

The m-tolyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:

*Estimated based on fluorine substitution (~19 g/mol replacing hydrogen).

Key Insights :

Stereochemical Variations

The R-configuration is critical for biological activity. Comparison with enantiomers and diastereomers reveals stark differences:

Key Insights :

Backbone Modifications

Replacement of the amino acid backbone with alternative functional groups alters physicochemical properties:

Key Insights :

- The dimethylamino group in this analog lacks the stereochemical and aromatic features critical for peptide-based applications, limiting its utility in targeted drug design .

Biological Activity

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant biological activity. Its structure includes an amino group (-NH2), a carboxylic acid group (-COOH), and an m-tolyl group attached to a butanoic acid backbone, which contributes to its potential interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C₁₁H₁₆ClN₁O₂

- Molecular Weight : Approximately 229.70 g/mol

- Functional Groups :

- Amino group (-NH2)

- Carboxylic acid group (-COOH)

- m-Tolyl substituent

The chiral nature of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride allows it to participate in stereoselective interactions with biological receptors and enzymes, making it a valuable compound in medicinal chemistry.

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride exhibits various biological activities through its interactions with specific molecular targets:

- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, influencing key biochemical pathways. Studies indicate that it may modulate enzyme activity related to neurotransmission and metabolic processes .

- Neurotransmitter Modulation : The compound's structural resemblance to neurotransmitters suggests potential interactions with glutamatergic systems in the brain. This could have implications for learning, memory, and neurological disorders .

Case Studies and Experimental Data

-

Enzyme Studies :

- Research has shown that (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can influence the activity of specific enzymes involved in neurotransmitter release and uptake. This modulation suggests therapeutic potential in treating neurological conditions .

-

Synthesis and Applications :

- The compound serves as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its ability to selectively interact with enantiomer-specific receptors enhances its utility in drug discovery efforts .

- Comparative Analysis :

Biological Activity Summary Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-3-Amino-4-(m-tolyl)butanoic acid HCl | Chiral structure; m-tolyl group | Modulates neurotransmitter systems |

| (S)-3-Amino-4-(m-tolyl)butanoic acid HCl | Similar chiral structure; different enantiomer | Potential inhibitor of matrix metalloproteinases |

| L-Tyrosine | Aromatic amino acid; no m-tolyl group | Precursor for neurotransmitters |

| 2-Amino-3-(p-tolyl)propanoic acid | p-Tolyl instead of m-tolyl | Antidepressant properties |

Q & A

Q. What are the standard synthetic routes for enantioselective synthesis of (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride?

The compound is typically synthesized via asymmetric hydrogenation or Michael addition. For example, enantioselective reduction of a β-keto ester intermediate using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-configuration. Subsequent hydrolysis and salt formation with HCl produce the hydrochloride salt . Reaction conditions (temperature, solvent polarity, and catalyst loading) critically influence enantiomeric excess (ee), with optimization required to achieve >98% ee .

Q. How is the stereochemical integrity of (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride verified?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard. X-ray crystallography may confirm absolute configuration if single crystals are obtained. Comparative NMR studies with known (S)-enantiomers can also resolve stereochemical ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a chiral building block for designing GABA receptor modulators or enzyme inhibitors. Its m-tolyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive drug candidates .

Advanced Research Questions

Q. How do substitution patterns on the aryl group (e.g., m-tolyl vs. dichlorophenyl) affect biological activity?

Substituent position and electronegativity significantly alter receptor binding. For example, dichlorophenyl analogs (e.g., 3,4-dichloro) show higher glutathione S-transferase inhibition (IC₅₀ = 12 µM) compared to m-tolyl derivatives due to enhanced electron-withdrawing effects . Computational docking studies (DFT or molecular dynamics) can predict binding affinities by analyzing steric and electronic interactions .

Q. What methodological challenges arise in quantifying trace impurities of this compound in pharmaceutical formulations?

Detection limits below 0.1% require UPLC-MS/MS with a C18 column and electrospray ionization. Matrix effects from excipients (e.g., lactose) necessitate standard addition calibration. Method validation per ICH guidelines ensures accuracy (recovery 95–105%) and precision (RSD <2%) .

Q. How can conflicting data on metabolic stability be resolved?

Discrepancies in hepatic microsomal half-life (e.g., rat vs. human) may stem from species-specific cytochrome P450 isoforms. Parallel assays using recombinant CYP3A4/CYP2D6 isoforms and chemical inhibitors (e.g., ketoconazole) clarify metabolic pathways. Cross-referencing with radiolabeled tracer studies enhances reliability .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) selectively modifies the undesired (S)-enantiomer. Continuous-flow reactors with immobilized catalysts improve yield (85–90%) and reduce racemization risks .

Key Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; rely on peer-reviewed methodologies .

- Structural analogs with halogenated aryl groups exhibit enhanced enzyme inhibition but require toxicity profiling .

- Advanced computational models (DFT) validate experimental data and guide synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.